![molecular formula C11H18N2O2 B2369564 (3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 539807-41-5](/img/structure/B2369564.png)
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
The compound “(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid” is a derivative of the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes has been developed, using mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This chemistry enables access to heterocycle-functionalized BCHep-containing structures that are highly relevant in medicinal chemistry research .Molecular Structure Analysis
The 3-azabicyclo[3.1.1]heptane core resembles well the pyridine ring, as the geometric parameters r, d, ϕ remained very similar . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Chemical Reactions Analysis
The synthesis of heterocycle-functionalized bicyclo[3.1.1]heptanes (BCHeps) and aza-bicyclo[3.1.1]heptanes (aza-BCHeps) has been developed, using mild, photocatalytic Minisci-like conditions . This chemistry enables access to heterocycle-functionalized BCHep-containing structures that are highly relevant in medicinal chemistry research .Scientific Research Applications
Organic & Biomolecular Chemistry
The compound is part of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products like camphor and sordarins . It’s also featured by drug candidates such as LMV-6015 and AMG 221 .
2. Design and Synthesis of New Compounds The compound can be used in the design and synthesis of new heterocyclic derivatives . These derivatives can be synthesized using the Cu(I) catalyzed cycloaddition reaction .
Antiviral Evaluation
The synthesized heterocyclic derivatives with a 1,7,7-trimethylbicyclo[2.2.1]heptane fragment have been evaluated for their antiviral activity . Some of these derivatives exhibit strong antiviral activity against Marburg and Ebola pseudotype viruses .
Lysosomal Trapping Assays
The derivatives of the compound possess lysosomotropic properties . This property can be used in lysosomal trapping assays, which are important in studying cellular processes.
Molecular Modelling Studies
The compound and its derivatives can be used in molecular modelling studies . These studies can help understand the binding affinity between the compounds and the possible active site.
Extraction Behavior Studies
A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized, and their extraction behavior for trivalent and tetravalent actinides in HNO3 medium was studied .
Future Directions
properties
IUPAC Name |
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9(2)10(3)4-5-11(9,8(14)15)6-7(10)13-12/h4-6,12H2,1-3H3,(H,14,15)/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFYQGSVOPZKPI-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=NN)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N\N)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
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